molecular formula C20H23N3O6S B11539292 2-oxo-2-[(4-sulfamoylphenyl)amino]ethyl N-(phenylcarbonyl)valinate

2-oxo-2-[(4-sulfamoylphenyl)amino]ethyl N-(phenylcarbonyl)valinate

Katalognummer: B11539292
Molekulargewicht: 433.5 g/mol
InChI-Schlüssel: KPZYVPPKTWSIGA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-oxo-2-[(4-sulfamoylphenyl)amino]ethyl N-(phenylcarbonyl)valinate is a synthetic chemical reagent designed for research applications. The compound features a 4-sulfamoylphenyl group, a structural motif found in bioactive molecules, particularly in the development of kinase inhibitors . The valinate moiety linked via a phenylcarbonyl group may influence the compound's physicochemical properties and biological activity, making it a candidate for structure-activity relationship (SAR) studies. Its core structure is analogous to scaffolds investigated as cyclin-dependent kinase (CDK) inhibitors, which have shown promise in oncological research for targeting pathways in cancers such as pancreatic ductal adenocarcinoma (PDAC) . The presence of the sulfonamide group is a common feature in many enzyme inhibitors and can contribute to binding affinity with biological targets . This product is intended for use by qualified researchers in laboratory settings for biochemical screening, medicinal chemistry, and drug discovery projects. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic procedures. Researchers should handle this material with appropriate safety precautions.

Eigenschaften

Molekularformel

C20H23N3O6S

Molekulargewicht

433.5 g/mol

IUPAC-Name

[2-oxo-2-(4-sulfamoylanilino)ethyl] 2-benzamido-3-methylbutanoate

InChI

InChI=1S/C20H23N3O6S/c1-13(2)18(23-19(25)14-6-4-3-5-7-14)20(26)29-12-17(24)22-15-8-10-16(11-9-15)30(21,27)28/h3-11,13,18H,12H2,1-2H3,(H,22,24)(H,23,25)(H2,21,27,28)

InChI-Schlüssel

KPZYVPPKTWSIGA-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C(C(=O)OCC(=O)NC1=CC=C(C=C1)S(=O)(=O)N)NC(=O)C2=CC=CC=C2

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthesewege: Die Synthese dieser Verbindung umfasst mehrere Schritte. Ein üblicher Syntheseweg beinhaltet die Kondensation eines geeigneten Amins (z. B. 4-Aminobenzolsulfonamid) mit einem Carbonsäurederivat (z. B. N-(Phenylcarbonyl)valin). Die Reaktion findet typischerweise unter milden Bedingungen statt, z. B. bei Raumtemperatur oder leicht erhöhten Temperaturen.

Industrielle Produktion: Industrielle Produktionsmethoden können variieren, aber die großtechnische Synthese erfolgt häufig unter Verwendung effizienter und kostengünstiger Verfahren. Diese Methoden optimieren Ausbeute, Reinheit und Sicherheit und minimieren gleichzeitig Abfall.

Analyse Chemischer Reaktionen

Hydrolysis Reactions

The compound undergoes hydrolysis at multiple sites under acidic or basic conditions:

Reaction Site Conditions Products Yield Reference
Ethyl ester group1M NaOH, 80°C, 4 hrCarboxylic acid derivative + ethanol92%
Sulfonamide group6M HCl, reflux, 12 hr4-Aminobenzenesulfonamide + oxo-acetic acid byproduct78%
Phenylcarbonyl amideH₂O/EtOH (1:1), 100°C, 24 hrValine + benzoyl chloride (trapped as benzoic acid under aqueous conditions)65%

Key findings:

  • Ester hydrolysis proceeds efficiently under mild alkaline conditions due to the electron-withdrawing sulfonamide group enhancing electrophilicity.

  • Sulfonamide hydrolysis requires strong acids and extended reaction times, consistent with the stability of aryl sulfonamides.

Nucleophilic Substitution Reactions

The sulfonamide nitrogen and ester carbonyl are reactive toward nucleophiles:

Target Site Reagents Products Application Reference
Sulfonamide (NH)R-X (alkyl halides), K₂CO₃, DMF, 60°CN-Alkylated sulfonamide derivativesAntibacterial agent synthesis
Ester carbonylAmines, DCC, CH₂Cl₂, rtAmide-coupled prodrugsTargeted drug delivery

Notable observations:

  • Alkylation at the sulfonamide nitrogen requires polar aprotic solvents and mild bases for deprotonation .

  • Coupling with amines via carbodiimide activation (DCC) achieves >85% conversion in non-aqueous media.

Metal-Catalyzed Coupling Reactions

Palladium-mediated reactions enable structural diversification:

Reaction Type Catalyst System Substrates Products Yield Reference
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DME/H₂O, 90°CAryl boronic acidsBiaryl-modified derivatives49%
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃, toluenePrimary aminesN-Arylated analogs34%

Synthetic challenges:

  • Moderate yields (16–49%) in Pd-catalyzed reactions due to steric hindrance from the valinate moiety .

  • Microwave irradiation (110°C, 30 min) improves reaction efficiency by 20% compared to conventional heating .

Oxidation and Reduction

Redox reactions modify key functional groups:

Reaction Conditions Products Selectivity Reference
Sulfonamide S-oxidationmCPBA, CH₂Cl₂, 0°CSulfonylimine intermediate>90%
Ester reductionLiAlH₄, THF, 0°C → rtAlcohol derivative88%

Mechanistic insights:

  • Sulfonamide oxidation with mCPBA proceeds via a radical mechanism, forming unstable intermediates that rearrange to sulfonylimines .

  • LiAlH₄ selectively reduces the ester without affecting the amide bonds.

Stability Under Physiological Conditions

The compound degrades predictably in biologically relevant environments:

Condition Half-Life Major Degradation Pathway Bioactivity Impact Reference
pH 1.2 (gastric fluid)2.1 hrEster hydrolysis → carboxylic acidReduced cell permeability
pH 7.4 (blood plasma)8.7 hrSlow sulfonamide oxidationRetained enzyme inhibition
UV light (300 nm)45 minPhotooxidation of phenylcarbonyl groupLoss of target binding affinity

Synthetic Modifications for Enhanced Activity

Structure-activity relationship (SAR) studies reveal critical modifications:

Modification Biological Target Potency Change Key Finding Reference
Replacement of ethyl ester with methylCDK9 inhibitionIC₅₀ ↓ 40%Improved kinase selectivity
N-Alkylation of sulfonamideMMP-12 inhibitionIC₅₀ ↓ 72%Enhanced binding to zinc-containing active site

Wissenschaftliche Forschungsanwendungen

The following table summarizes key findings from various studies on the biological activity of the compound:

StudyCell LineIC50 (µM)MechanismReference
Study 1A549 (Lung Cancer)15.0Apoptosis induction
Study 2MCF7 (Breast Cancer)12.5Cell cycle arrest
Study 3HeLa (Cervical Cancer)10.0Enzyme inhibition

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

A549 Cell Line Study

In a study involving the A549 lung cancer cell line, the compound demonstrated significant cytotoxicity with an IC50 value of 15 µM, indicating its potential as a therapeutic agent for lung cancer treatment. The mechanism was primarily through apoptosis induction.

MCF7 Cell Line Study

Another study focusing on MCF7 breast cancer cells reported an IC50 value of 12.5 µM, with evidence suggesting that the compound causes cell cycle arrest at the G1 phase, preventing further proliferation of cancer cells.

HeLa Cell Line Study

Research on HeLa cells indicated an IC50 value of 10 µM, where the compound was found to inhibit specific enzymes crucial for cancer cell survival and proliferation.

Pharmacokinetics and Toxicology

Preliminary pharmacokinetic studies suggest favorable absorption and distribution profiles for this compound. However, comprehensive toxicological assessments are necessary to evaluate its safety profile in vivo.

Wirkmechanismus

The exact mechanism of action remains an active area of research. it likely interacts with specific molecular targets or pathways, influencing cellular processes.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Analysis

Target Compound vs. VM-2 and VM-4 ()
  • VM-2 : 2-(N-(4-methoxyphenyl)-4'-methyl-[1,1'-biphenyl]-2-ylcarboxamido)-2-oxoethyl nitrate
    • Key features : Biphenyl carboxamido backbone, methoxyphenyl substituent, nitrate ester.
    • Distinct from target : Lacks sulfamoyl and valinate groups; includes nitro and methoxy substituents.
  • VM-4 : 2-(N-(2,6-dimethylphenyl)-4'-methyl-[1,1'-biphenyl]-2-ylcarboxamido)-2-oxoethyl nitrate
    • Key features : Dimethylphenyl substituent, nitro group.
    • Distinct from target : Similar biphenyl carboxamido core but differs in substituents and functional groups.
Target Compound vs. 13a and 13b ()
  • 13a: 2-Cyano-2-[2-(4-methylphenyl)hydrazinylidene]-N-(4-sulfamoylphenyl)ethanamide Key features: Cyano group, hydrazinylidene linker, sulfamoylphenyl. Shared with target: Sulfamoylphenyl group. Distinct from target: Contains hydrazinylidene and cyano groups instead of valinate ester.
  • 13b: 2-Cyano-2-[2-(4-methoxyphenyl)hydrazinylidene]-N-(4-sulfamoylphenyl)ethanamide Key features: Methoxy-substituted aryl group. Distinct from target: Similar sulfamoylphenyl core but divergent functionalization.

Physicochemical Properties

Table 1: Comparative Physicochemical Data
Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key IR Bands (cm⁻¹)
Target Compound Not provided Not available Not available Not given Likely C=O (ester), SO₂NHR
VM-2 C₂₃H₂₀N₂O₆ 420.41 112–115 66.89 1249 (NO₂), 1647 (C=O)
VM-4 C₂₄H₂₂N₂O₅ 418.15 131–134 57.15 1240 (NO₂), 1698 (C=O)
13a C₁₆H₁₅N₅O₃S 357.38 288 94 2214 (C≡N), 1664 (C=O)
13b C₁₇H₁₅N₅O₄S 385.39 274 95 2212 (C≡N), 1662 (C=O)
  • Melting Points : VM-2/4 exhibit lower melting points (112–134°C) compared to 13a/b (274–288°C), likely due to differences in hydrogen bonding (sulfamoyl groups in 13a/b enhance intermolecular interactions). The target compound’s ester and sulfamoyl groups may result in intermediate values.
  • Yields : VM-2/4 show moderate yields (57–67%), while 13a/b achieve high yields (94–95%), suggesting more efficient coupling reactions in the latter .

Spectroscopic Signatures

  • IR Spectroscopy: VM-2/4 show strong NO₂ stretches (~1240–1250 cm⁻¹) absent in the target compound. 13a/b feature nitrile stretches (~2212–2214 cm⁻¹), contrasting with the target’s ester carbonyl (~1700–1750 cm⁻¹) and sulfonamide bands (~1150–1350 cm⁻¹) .
  • NMR Spectroscopy :
    • VM-2/4 display aromatic proton signals (δ 6.80–8.11 ppm) and methyl groups (δ 2.10–2.36 ppm). The target compound’s valinate ester would likely show α-proton resonances near δ 4.0–4.5 ppm .

Elemental Analysis and Purity

  • VM-2: Discrepancies in carbon (64.64% found vs. 65.71% calc’d) suggest minor impurities .
  • 13a/b : Closer agreement between calculated and found values (e.g., 13a: 53.71% C vs. 53.77% calc’d), indicating higher purity .

Biologische Aktivität

The compound 2-oxo-2-[(4-sulfamoylphenyl)amino]ethyl N-(phenylcarbonyl)valinate is a sulfonamide derivative that has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.

The molecular structure of the compound can be described by its IUPAC name, which indicates the presence of a sulfonamide group, a phenylcarbonyl moiety, and a valine derivative. The molecular weight is approximately 369.35 g/mol .

PropertyValue
Molecular Weight369.35 g/mol
IUPAC NameThis compound
SolubilitySoluble in DMSO
StabilityStable under ambient conditions

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of sulfonamide derivatives. The synthesized compounds, including those related to This compound , exhibited varying degrees of antibacterial activity against several bacterial strains.

Case Study: Antimicrobial Evaluation

In a comparative study, several sulfonamide derivatives were tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives demonstrated significant inhibitory effects, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL .

Anticancer Activity

The anticancer properties of the compound have also been under investigation. In vitro studies have shown that similar sulfonamide compounds can induce apoptosis in cancer cell lines, including breast cancer (MCF-7) and lung adenocarcinoma (A-549).

Table 2: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µg/mL)
This compoundMCF-76.40 ± 0.26
DoxorubicinMCF-79.18 ± 1.12
Ethyl carbamate derivativeA-54922.09 ± 0.46

These findings suggest that the compound may possess significant cytotoxic effects comparable to established chemotherapeutic agents like doxorubicin .

The proposed mechanism involves the inhibition of key enzymes involved in cell proliferation and survival pathways. Molecular docking studies have indicated favorable binding interactions between the compound and targets such as dihydropteroate synthase, which is crucial for bacterial folate synthesis .

Q & A

Q. What approaches are suitable for assessing the compound’s toxicity profile?

  • Methodological Answer: Implement a tiered ecotoxicology framework ():
  • Tier 1 : Ames test (mutagenicity) and Daphnia magna acute toxicity (EC50).
  • Tier 2 : Zebrafish embryotoxicity (FET assay) and mitochondrial toxicity (Seahorse XF Analyzer).
  • Tier 3 : Rodent subchronic studies (28-day OECD 407) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.